2-(Trifluoromethyl)quinolin-4-amine

Physicochemical profiling LogP Drug-likeness

2-(Trifluoromethyl)quinolin-4-amine (CAS 1700-93-2), also known as 4-amino-2-(trifluoromethyl)quinoline, is a fluorinated heterocyclic building block consisting of a quinoline core bearing a trifluoromethyl group at the 2-position and a primary amine at the 4-position. With a molecular formula of C₁₀H₇F₃N₂, molecular weight of 212.17 g/mol, and a melting point of 138–140 °C, this compound exhibits a calculated LogP of 2.84–3.42 and a predicted pKa of 8.73 ± 0.50.

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
CAS No. 1700-93-2
Cat. No. B175998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)quinolin-4-amine
CAS1700-93-2
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)N
InChIInChI=1S/C10H7F3N2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H,(H2,14,15)
InChIKeyLDALBEJGMLUINP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)quinolin-4-amine (CAS 1700-93-2): A Privileged Fluorinated Quinoline Scaffold for Drug Discovery and Chemical Biology


2-(Trifluoromethyl)quinolin-4-amine (CAS 1700-93-2), also known as 4-amino-2-(trifluoromethyl)quinoline, is a fluorinated heterocyclic building block consisting of a quinoline core bearing a trifluoromethyl group at the 2-position and a primary amine at the 4-position. With a molecular formula of C₁₀H₇F₃N₂, molecular weight of 212.17 g/mol, and a melting point of 138–140 °C, this compound exhibits a calculated LogP of 2.84–3.42 and a predicted pKa of 8.73 ± 0.50 . The electron-withdrawing trifluoromethyl group profoundly modulates the electronic character of the quinoline ring, enhancing metabolic stability and lipophilicity relative to unsubstituted or methyl-substituted analogs. This scaffold has been independently validated across multiple target classes—including tubulin polymerization, Toll-like receptor 7 (TLR7), and mycobacterial growth—making it a versatile starting point for medicinal chemistry optimization [1][2].

Why 2-(Trifluoromethyl)quinolin-4-amine Cannot Be Replaced by Unsubstituted or Methyl-Substituted Quinolin-4-amines in Research and Development


The 2-trifluoromethyl substituent is not an incremental modification but a decisive determinant of the scaffold's biological and physicochemical profile. Replacing the CF₃ group with hydrogen (quinolin-4-amine) or methyl (2-methylquinolin-4-amine) reduces the LogP by approximately 1.1–1.8 units, substantially altering membrane permeability, tissue distribution, and target engagement . The strong electron-withdrawing effect of CF₃ (Hammett σₚ = 0.54) withdraws electron density from the quinoline nitrogen and the 4-amino group, shifting the pKa of the quinoline nitrogen and modulating hydrogen-bonding capacity at the colchicine binding site of tubulin, the TLR7/TLR8 binding pocket, and mycobacterial enzyme targets [1][2]. Regioisomeric placement of CF₃ is equally critical: 2-CF₃-quinolin-4-amine and 7-CF₃-quinolin-4-amine exhibit divergent antimalarial structure-activity relationships, and 2,8-bis(trifluoromethyl) substitution can recover antimalarial efficacy lost when CF₃ is placed at a single position alone [3]. Substituting this scaffold with a non-fluorinated or differently fluorinated analog compromises the pharmacological trajectory established by the published derivative data below.

Quantitative Differential Evidence for 2-(Trifluoromethyl)quinolin-4-amine: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Lipophilicity (LogP) Differentiation: 2-Trifluoromethyl vs. 2-Methyl vs. Unsubstituted Quinolin-4-amine

The 2-CF₃ substituent elevates the calculated LogP of the quinolin-4-amine scaffold by 1.1–1.8 log units compared to the 2-H (unsubstituted) and 2-CH₃ (methyl) analogs, directly impacting predicted membrane permeability and oral absorption potential. The experimentally derived or QSPR-calculated LogP for the target compound ranges from 2.84 (ChemScene) to 3.42 (Chemsrc), whereas quinolin-4-amine records a LogP of 1.63–1.70 and 2-methylquinolin-4-amine records a LogP of 1.77 [1]. This ΔLogP of approximately 1.1–1.8 translates to an approximately 10- to 60-fold increase in octanol/water partition coefficient, a property that directly correlates with enhanced blood-brain barrier penetration and intracellular target access for CNS and antiproliferative applications where the target compound's derivatives have demonstrated potent activity [2].

Physicochemical profiling LogP Drug-likeness Permeability

Toll-like Receptor 7 (TLR7) vs. TLR8 Selectivity: 2-(Trifluoromethyl)quinolin-4-amine as a Privileged Scaffold for Selective Immunomodulation

In a systematic ligand-based virtual screening campaign, the 2-(trifluoromethyl)quinolin-4-amine scaffold was specifically identified—alongside its quinazoline counterpart—as one of only two scaffolds capable of conferring selective TLR7 agonism with good selectivity over TLR8 [1]. The focused library of analogs synthesized on this scaffold revealed that a secondary or tertiary amine with small flexible alkyl substituents (up to three carbon atoms) or bulkier rigid aliphatic rings at position 4 is required for potent TLR7 agonist activity. This scaffold-derived selectivity profile contrasts with other quinoline-based TLR modulators such as furo[2,3-c]quinolines, which exhibit pure TLR8 agonistic activity (EC₅₀: 1.6 µM conferred by a C2-butyl group), demonstrating that the 2-CF₃-quinolin-4-amine core directs selectivity toward TLR7 rather than TLR8 [2]. No comparable TLR7-selective profile has been reported for 2-H, 2-CH₃, or 2-Cl quinolin-4-amine scaffolds.

Immunopharmacology TLR7 agonists Virtual screening Scaffold selectivity

Tubulin Polymerization Inhibition: Derivative 5e Surpasses Combretastatin A-4 in HeLa Cell Antiproliferative Activity

In a 2023 study, a series of N-aryl-2-(trifluoromethyl)quinolin-4-amine derivatives were directly compared to combretastatin A-4 (CA-4), a clinical-stage tubulin inhibitor, in three human cancer cell lines. Compound 5e—a derivative of the target scaffold—exhibited superior antiproliferative activity against HeLa cells (IC₅₀ = 0.01 µM) compared to CA-4, and also showed potent activity against PC3 (IC₅₀ = 0.49 µM) and K562 (IC₅₀ = 0.08 µM) cells [1]. A separate 2025 study further demonstrated that compound 14b, another N-aryl-2-(trifluoromethyl)quinolin-4-amine derivative, inhibited LNCaP prostate cancer cells with an IC₅₀ of 0.0027 µM and a Selectivity Index of 4.07, proving more effective than the positive control colchicine [2]. Mechanistically, compound 5e was confirmed as a colchicine-site tubulin inhibitor by EBI competition assay and tubulin polymerization assays, causing disruption of the tubulin network, G2/M cell cycle arrest, and dose-dependent apoptosis in HeLa cells [1].

Anticancer Microtubule-targeted agents Colchicine binding site Cytotoxicity

Antimycobacterial Activity: 4-N-Alkylated-2-trifluoromethylquinoline Derivatives Inhibit Drug-Resistant Mycobacterium tuberculosis at Low Micromolar MIC Values

Forty new 4-N-alkylated-2-trifluoromethylquinoline analogues—derived directly from the target scaffold—were evaluated against both sensitive (ATCC 27294) and drug-resistant (SR 2571/0215, T113/09) strains of Mycobacterium tuberculosis using the microplate Alamar Blue assay (MABA) [1]. Against the sensitive strain, the most promising compounds, 4c and 4d, displayed MIC values of 9 µM and 12 µM, respectively. Against resistant strains, compounds 4a and 4d achieved MIC values of 4 µM and 5 µM, respectively. Critically, the active compounds 4a, 4d, 6d, 7c, 8d, and 10d were non-cytotoxic to human macrophage host cells at concentrations near their MIC, demonstrating a therapeutic window [1]. In contrast, unsubstituted 4-aminoquinoline (quinolin-4-amine) itself lacks significant antimycobacterial activity, requiring halogen or CF₃ substitution on the quinoline ring for potency [2].

Antitubercular Mycobacterium tuberculosis Drug-resistant TB Quinoline antibacterials

Regioisomeric Differentiation in Antimalarial Activity: 2-CF₃ vs. 7-CF₃ vs. 2,8-Bis(CF₃) Quinolin-4-amines Exhibit Divergent Antiplasmodial Potency

The position of the trifluoromethyl group on the quinolin-4-amine core is a decisive factor for antimalarial potency. A systematic SAR study of 7-substituted 4-aminoquinolines revealed that 7-trifluoromethyl-AQs exhibit IC₅₀ values of 15–50 nM against chloroquine-susceptible P. falciparum but are substantially less active against chloroquine-resistant strains (IC₅₀ = 18–500 nM) [1]. In contrast, 2,8-bis(trifluoromethyl)quinolin-4-amine derivatives showed potent activity: compound N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine (12) achieved an IC₅₀ of 0.083 µM (83 nM) against P. falciparum and reduced parasitemia by 66% in P. berghei-infected mice on day 5 post-infection [2]. Crucially, loss of antimalarial efficacy by CF₃ groups simultaneously occupying the 2- and 8-positions was recovered if the CF₃ group instead occupied the 7-position, demonstrating that regioisomeric placement—not merely the presence of CF₃—governs antiplasmodial activity [3]. The 2-mono-CF₃ scaffold (the target compound) occupies a unique SAR niche distinct from both 7-CF₃ and 2,8-bis(CF₃) congeners.

Antimalarial Plasmodium falciparum SAR Trifluoromethyl regioisomers

Procurement-Relevant Application Scenarios for 2-(Trifluoromethyl)quinolin-4-amine (CAS 1700-93-2) Based on Quantitative Evidence


Medicinal Chemistry: Tubulin-Targeted Anticancer Agent Development (Colchicine-Site Inhibitors)

Research groups pursuing microtubule-targeted agents (MTAs) for solid tumors and hematological malignancies should prioritize this scaffold. Derivatives synthesized from 2-(trifluoromethyl)quinolin-4-amine have demonstrated sub-nanomolar to low-nanomolar antiproliferative activity against HeLa, PC3, K562, and LNCaP cancer cell lines, outperforming the clinical benchmarks combretastatin A-4 and colchicine in head-to-head cytotoxicity assays [1][2]. The scaffold's colchicine-site binding mechanism, confirmed by EBI competition and tubulin polymerization assays, provides a validated molecular target rationale for SAR expansion [1].

Immunopharmacology: Selective TLR7 Agonist Discovery for Antiviral and Immuno-Oncology Applications

The 2-(trifluoromethyl)quinolin-4-amine scaffold was identified through a rigorous ligand-based virtual screening protocol as one of only two scaffolds conferring TLR7 selectivity over TLR8 [3]. This selectivity is critical for avoiding TLR8-driven systemic inflammation. The SAR rules established by Dolšak et al. (secondary or tertiary amine at position 4 with small flexible alkyl substituents or rigid aliphatic rings) provide a direct optimization roadmap, making this scaffold suitable for programs targeting viral infections, autoimmune disease, and cancer immunotherapy where TLR7 agonism without TLR8 activation is the therapeutic goal [3].

Anti-Infective Drug Discovery: Antitubercular Lead Generation Against Drug-Resistant Mycobacterium tuberculosis

For TB drug discovery programs, 4-N-alkylated derivatives of this scaffold have demonstrated MIC values as low as 4 µM against drug-resistant M. tuberculosis strains while remaining non-cytotoxic to human macrophages at therapeutic concentrations [4]. This scaffold-derived antimycobacterial activity is structurally dependent on the 2-CF₃ group and is not replicated by unsubstituted 4-aminoquinoline, making CAS 1700-93-2 the necessary starting material for this chemotype [5].

Antimalarial Medicinal Chemistry: Exploration of 2-Substituted and 2,8-Disubstituted Quinoline SAR

The 2-CF₃-mono-substituted scaffold is the essential synthetic precursor for accessing the 2,8-bis(trifluoromethyl)quinolin-4-amine phenotype, which has produced compounds with IC₅₀ values as low as 83 nM against P. falciparum and 66% in vivo parasitemia reduction [6]. The regioisomeric sensitivity of antiplasmodial activity—where 7-CF₃, 2-CF₃, and 2,8-bis(CF₃) congeners exhibit divergent potency and resistance profiles—means that the 2-CF₃ building block occupies a non-substitutable position in antimalarial SAR exploration [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.